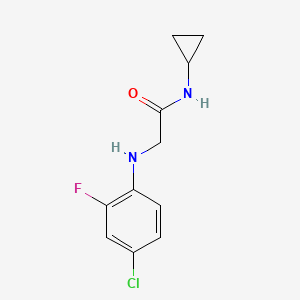
2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide is an organic compound that features a cyclopropylacetamide moiety attached to a 4-chloro-2-fluorophenyl group via an amino linkage
Preparation Methods
The synthesis of 2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide typically involves the reaction of 4-chloro-2-fluoroaniline with cyclopropylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide can be compared with similar compounds such as:
4-Chloro-2-fluorophenyl isocyanate: This compound shares the 4-chloro-2-fluorophenyl group but has an isocyanate functional group instead of an amide.
4-Chloro-2-fluorobenzenemethanol: This compound also contains the 4-chloro-2-fluorophenyl group but has a hydroxymethyl group instead of an amide.
4-({[(4-Chloro-2-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide: This compound has a similar aromatic structure but includes a sulfonamide group.
Properties
Molecular Formula |
C11H12ClFN2O |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
2-(4-chloro-2-fluoroanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H12ClFN2O/c12-7-1-4-10(9(13)5-7)14-6-11(16)15-8-2-3-8/h1,4-5,8,14H,2-3,6H2,(H,15,16) |
InChI Key |
ZBMZRBPXLMBUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CNC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















